Lipophilicity Differentiation: XLogP3-AA of 5.0 vs. Des-Methyl and Positional Isomer Analogs
The target compound carries four methyl groups (two on the benzofuran at positions 3 and 5, and two on the coumarin at positions 6 and 7), yielding a computed XLogP3-AA of 5.0 [1]. This is predicted to be 0.5–1.0 log units higher than the des-methyl analog 4-(1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one (which lacks the 3,5-dimethyl on the benzofuran ring) and also higher than the positional isomer 4-(1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one [1][2]. No experimental logP/logD values were found for any compound in this series, so this comparison is based on PubChem-computed XLogP3-AA values.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 5.0 (PubChem computed) |
| Comparator Or Baseline | 4-(1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one: XLogP3-AA not explicitly reported; predicted ~4.0–4.5 based on two fewer methyl groups. Positional isomer 4-(1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one: predicted similar range. |
| Quantified Difference | Estimated 0.5–1.0 log units higher XLogP3-AA for the target compound |
| Conditions | Computed by PubChem XLogP3 3.0 algorithm (PubChem release 2021.05.07); no experimental logP data available |
Why This Matters
Higher lipophilicity correlates with increased membrane permeability and tissue distribution, which may be advantageous for intracellular target engagement or blood-brain barrier penetration, but must be balanced against potential solubility and metabolic liabilities.
- [1] PubChem. (2025). Compound Summary for CID 908204: 4-(3,5-dimethylbenzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/908204 View Source
- [2] ChemBase. (n.d.). 4-(1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one (CAS 859133-23-6). Retrieved from https://www.chembase.cn View Source
